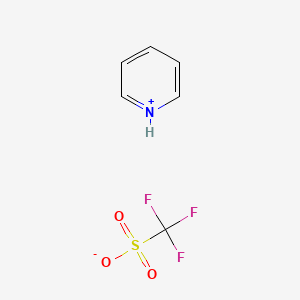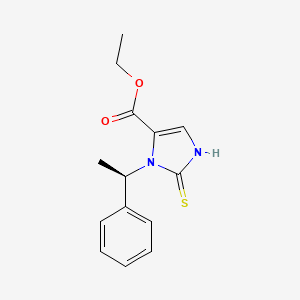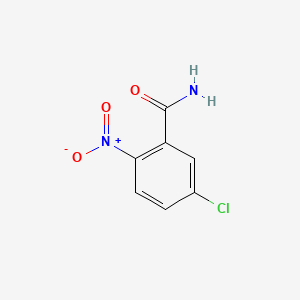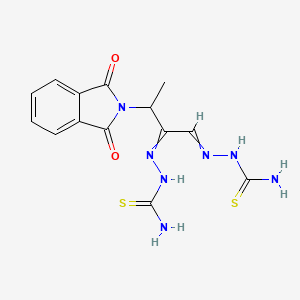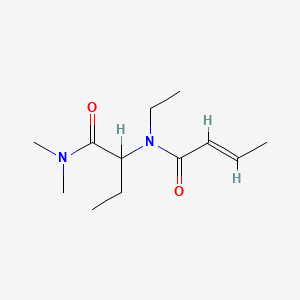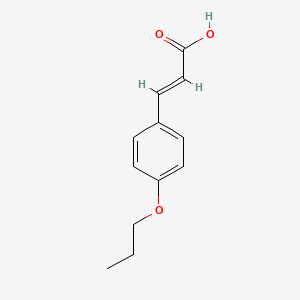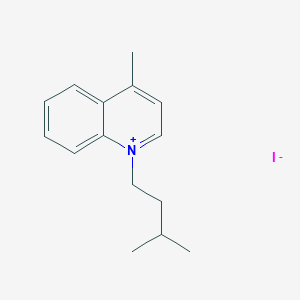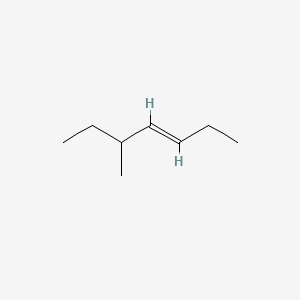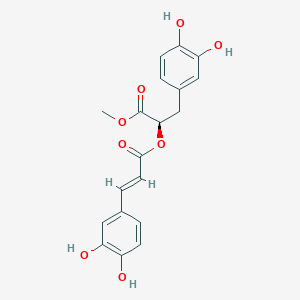
Methylrosmarinat
Übersicht
Beschreibung
Methylrosmarinsäureester ist eine natürliche Verbindung, die aus der Pflanze Rabdosia serra isoliert wurde. Seine chemische Formel lautet C19H18O8, und seine Molekülmasse beträgt 374,34 g/mol . Diese Verbindung gehört zur Klasse der Phenylpropanoide und weist interessante biologische Eigenschaften auf.
Wissenschaftliche Forschungsanwendungen
Methylrosmarinat hat aufgrund seiner vielfältigen Anwendungen Aufmerksamkeit erregt:
Medizin: Es zeigt antioxidative, entzündungshemmende und antimikrobielle Eigenschaften.
Hautpflege: this compound kann in kosmetischen Formulierungen wegen seiner hautberuhigenden Wirkung verwendet werden.
Krebsforschung: Einige Studien untersuchen sein Potenzial als Antikrebsmittel.
Neuroprotektion: Forscher untersuchen seine Rolle beim Schutz von Neuronen.
5. Wirkmechanismus
Der genaue Mechanismus, durch den this compound seine Wirkung entfaltet, ist noch Gegenstand laufender Forschung. Es ist wahrscheinlich, dass Wechselwirkungen mit zellulären Signalwegen, Enzymen und Rezeptoren beteiligt sind. Weitere Studien sind erforderlich, um seine präzisen molekularen Ziele zu ermitteln.
Wirkmechanismus
Target of Action
Methyl rosmarinate (MR) is a bioactive compound that exhibits a broad range of pharmacological properties . It has been found to act on several target genes involved in inflammatory responses, antioxidant balance, tumor initiation, and progression . MR is also a non-competitive inhibitor of tyrosinase , an enzyme that plays a key role in the production of melanin.
Mode of Action
MR interacts with its targets in various ways. For instance, it can inhibit the activity of tyrosinase, thereby affecting melanin production . It has also been suggested that the mode of action of MR may involve inactivation of cellular enzymes and changes in membrane permeability . Furthermore, MR has been shown to stimulate the regulation of the catalytic subunits of the glutamate cysteine ligase, an enzyme involved in the biosynthesis of glutathione .
Biochemical Pathways
MR affects several biochemical pathways. It has been shown to retard pulmonary fibrosis by down-regulating the phosphorylation of the TGF-β1/Smad and MAPK signaling pathways . Additionally, MR has been found to stimulate the regulation of the catalytic subunits of the glutamate cysteine ligase, the enzyme involved in the biosynthesis of glutathione .
Pharmacokinetics
It has been reported that mr can be quickly cleared from the rat plasma and distribute widely in vivo . Spleen, intestine, and liver were the major distribution tissues of MR in rats, and MR could permeate the blood-brain barrier and blood-testis barrier .
Result of Action
MR has been found to have multiple therapeutic benefits in various diseases, including cancer, diabetes, inflammatory disorders, neurodegenerative disorders, and liver diseases . For instance, MR attenuated bleomycin-induced pulmonary fibrosis in mice . In vitro, MR could effectively inhibit TGF-β1-induced proliferation and migration of mouse fibroblasts L929 cells, promote cell apoptosis, and decrease extracellular matrix accumulation thereby suppressing progressive pulmonary fibrosis .
Action Environment
The action of MR can be influenced by environmental factors. For instance, the onset of RA biosynthesis is independent of the sugar concentration and correlates with the depletion of mineral nutrients (e.g., phosphate) from the medium
Biochemische Analyse
Biochemical Properties
Methyl rosmarinate is biosynthesized using amino acids tyrosine and phenylalanine via enzyme-catalyzed reactions . The chemical synthesis of rosmarinic acid involves an esterification reaction between caffeic acid and 3,4-dihydroxy phenyl lactic acid . This compound interacts with various enzymes, proteins, and other biomolecules, contributing to its wide range of biological activities.
Cellular Effects
Methyl rosmarinate has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to inhibit TGF-β1-induced proliferation and migration of mouse fibroblasts L929 cells, promote cell apoptosis, and decrease extracellular matrix accumulation, thereby suppressing progressive pulmonary fibrosis .
Molecular Mechanism
The molecular mechanism of action of methyl rosmarinate involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl rosmarinate have been observed to change over time. It has been reported that methyl rosmarinate could be cleared quickly from the rat plasma and distribute widely in vivo .
Dosage Effects in Animal Models
The effects of methyl rosmarinate vary with different dosages in animal models. For instance, it has been reported that ethyl rosmarinate, a derivative of rosmarinic acid, significantly attenuated systolic blood pressure, increased eNOS production, and improved vascular function in N ω-nitro-L-arginine methyl ester (L-NAME)—induced hypertensive rat models .
Metabolic Pathways
Methyl rosmarinate is involved in various metabolic pathways. The biosynthesis of rosmarinic acid uses 4-coumaroyl-CoA from the general phenylpropanoid pathway as a hydroxycinnamoyl donor . The hydroxycinnamoyl acceptor substrate comes from the shikimate pathway: shikimic acid, quinic acid and 3,4-dihydroxyphenyllactic acid derived from L -tyrosine .
Transport and Distribution
Methyl rosmarinate is transported and distributed within cells and tissues. It has been found that spleen, intestine, and liver were the major distribution tissues of methyl rosmarinate in rats .
Subcellular Localization
The subcellular localization of methyl rosmarinate varies depending on the length of the alkyl chain. Medium chain esters localize in mitochondria, short chains in the cytosol, and longer chains form extracellular aggregates .
Vorbereitungsmethoden
a. Synthetische Routen
Die Synthese von Methylrosmarinat beinhaltet die Veresterung von Rosmarinsäure mit Methanol. Die Reaktion erfolgt typischerweise unter sauren Bedingungen unter Verwendung eines starken Säurekatalysators wie Schwefelsäure oder p-Toluolsulfonsäure. Der Veresterungsprozess liefert this compound als Produkt.
b. Industrielle Produktion
Während industriell-skalierte Produktionsverfahren nicht weit verbreitet dokumentiert sind, haben Forscher this compound erfolgreich im Labor synthetisiert. Die Optimierung der Reaktionsbedingungen und Reinigungsverfahren wäre für die großtechnische Produktion erforderlich.
Analyse Chemischer Reaktionen
Methylrosmarinat unterliegt verschiedenen chemischen Reaktionen, darunter:
Veresterung: Die anfängliche Synthese beinhaltet die Veresterung von Rosmarinsäure.
Hydrolyse: Unter alkalischen Bedingungen kann this compound zurück zu Rosmarinsäure hydrolysiert werden.
Oxidation und Reduktion: Diese Reaktionen können an bestimmten funktionellen Gruppen innerhalb des Moleküls auftreten.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, hängen von der spezifischen Transformation ab. Beispielsweise erfordert die Veresterung einen Säurekatalysator, während die Hydrolyse eine Base benötigt. Zu den wichtigsten Produkten, die während dieser Reaktionen gebildet werden, gehören this compound selbst, Rosmarinsäure und deren Derivate.
Vergleich Mit ähnlichen Verbindungen
Methylrosmarinat weist Ähnlichkeiten mit anderen phenolischen Verbindungen auf, wie z. B. Kaffeesäure, Ferulasäure und Koffeinsäure. Seine einzigartige Struktur hebt es hervor und macht es zu einem faszinierenden Thema für weitere Untersuchungen.
Eigenschaften
IUPAC Name |
methyl (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-26-19(25)17(10-12-3-6-14(21)16(23)9-12)27-18(24)7-4-11-2-5-13(20)15(22)8-11/h2-9,17,20-23H,10H2,1H3/b7-4+/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHALVRQBZGZHFE-BBOMDTFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC(=C(C=C1)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316093 | |
| Record name | Methyl rosmarinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99353-00-1 | |
| Record name | Methyl rosmarinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99353-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl rosmarinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylrosmarinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035446 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl rosmarinate exert its anti-inflammatory effects?
A1: While specific mechanisms are still under investigation, research suggests methyl rosmarinate inhibits lipoxygenase (LOX) activity. [] LOX enzymes contribute to the production of leukotrienes, inflammatory mediators involved in various inflammatory conditions. [] By inhibiting LOX, methyl rosmarinate may help reduce inflammation. []
Q2: Does methyl rosmarinate affect other enzymes besides LOX?
A2: Yes, methyl rosmarinate also demonstrates inhibitory activity against angiotensin-converting enzyme (ACE), [] which plays a role in regulating blood pressure. [] It also exhibits inhibitory activity against cholinesterase (ChE), specifically butyrylcholinesterase (BChE). [] This suggests potential for addressing conditions like hypertension and Alzheimer’s disease. [, ]
Q3: How does methyl rosmarinate inhibit BChE?
A3: Molecular docking studies suggest methyl rosmarinate accesses the active gorge of human BChE, potentially interacting with key residues involved in its catalytic activity. [] Further research is needed to confirm the precise binding interactions and mechanism of inhibition. []
Q4: Can methyl rosmarinate act on multiple targets simultaneously?
A4: Research indicates that methyl rosmarinate may act as a multi-target inhibitor. [] In silico studies identified it as a potential inhibitor of the main protease, papain-like protease, and RNA-dependent RNA polymerase of the Infectious Bronchitis Virus. [] Further in vitro and in vivo studies are required to validate these findings. []
Q5: What is the molecular formula and weight of methyl rosmarinate?
A5: The molecular formula of methyl rosmarinate is C19H18O8, and its molecular weight is 374.34 g/mol.
Q6: What spectroscopic data are available for identifying methyl rosmarinate?
A6: Various spectroscopic methods are used to identify methyl rosmarinate, including 1D and 2D NMR (Nuclear Magnetic Resonance) techniques, IR (Infrared) spectroscopy, and MS (Mass Spectrometry). [, , , , , , ]
Q7: Is there information available on the material compatibility and stability of methyl rosmarinate?
A7: Specific information on material compatibility and stability under various conditions is limited in the provided research. Further studies are needed to explore these aspects comprehensively.
Q8: Does methyl rosmarinate possess any catalytic properties?
A8: The provided research primarily focuses on methyl rosmarinate's inhibitory activities rather than its catalytic properties. Further studies are needed to explore potential catalytic applications.
Q9: Have computational methods been employed to study methyl rosmarinate?
A9: Yes, molecular docking studies have been conducted to investigate methyl rosmarinate's interactions with target enzymes, such as BChE and 3CLpro. [, ] These studies provide insights into its binding mode and potential inhibitory mechanisms. [, ]
Q10: Are there any Quantitative Structure-Activity Relationship (QSAR) models for methyl rosmarinate analogs?
A10: While the provided research does not mention specific QSAR models, it highlights the influence of structural modifications on methyl rosmarinate's activity. For example, altering the fatty acid chain length of rosmarinate esters impacts their antimicrobial activity. [] This suggests the potential for developing QSAR models to predict the activity of analogs.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3'-Bromo-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1631002.png)
![N,N-Dimethyl-5-[[[2-[[1-(methylthio)-2-nitroethenyl]amino]ethyl]thio]methyl]-2-furanmethanamine](/img/structure/B1631007.png)
